3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” belongs to a class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Synthesis and Characterization
- Studies have focused on the synthesis and structural characterization of triazolopyrimidines and related compounds. For instance, Lashmanova et al. (2019) discussed the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction, a reaction that highlights the chemical versatility and potential for derivatization of these compounds (Lashmanova et al., 2019).
Antimicrobial Activity
- Some derivatives have been evaluated for their antimicrobial properties. Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which showed antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).
Anticonvulsant Activities
- The design and synthesis of substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives for evaluating their in vivo anticonvulsant activity highlight the potential therapeutic applications of these compounds. Wang et al. (2015) identified derivatives with significant activity in models used to evaluate anticonvulsant drugs, suggesting a promising area for further pharmaceutical development (Wang et al., 2015).
Antituberculous Activity
- Research into the synthesis of structural analogs for antituberculous agents, such as those discussed by Titova et al. (2019), contributes to the ongoing search for effective treatments against tuberculosis. These studies emphasize the importance of triazolopyrimidine derivatives in developing new therapeutic agents (Titova et al., 2019).
Antitumor Screening
- The synthesis and antitumor screening of novel derivatives, as explored by Becan and Wagner (2008), demonstrate the potential of thiazolo[4,5-d]pyrimidin-2-thione derivatives in oncology research. Their work contributes to identifying new compounds with promising antitumor activities (Becan & Wagner, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially leading to changes in cellular processes.
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to its targets . These could include pathways involved in cell growth, inflammation, oxidative stress, viral replication, and enzyme activity.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine are not provided in the search results. These properties would determine the bioavailability of the compound and its distribution within the body. In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that similar studies could be conducted for this compound to understand its pharmacokinetic properties.
Result of Action
Similar compounds have been shown to inhibit cell growth and induce cell cycle arrest . This suggests that the compound may have similar effects, potentially leading to its observed pharmacological activities.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction suggests that the compound may have significant effects on biochemical reactions involving cell cycle progression .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
Given its stability and the observed long-term effects on cellular function, it is likely that the compound’s effects may change over time in both in vitro and in vivo studies .
Properties
IUPAC Name |
5-ethyl-12-(4-fluorophenyl)-11-methyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4S/c1-3-12-19-20-15-14-13(10-4-6-11(17)7-5-10)9(2)22-16(14)18-8-21(12)15/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKDMYOKQIPPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=NC3=C2C(=C(S3)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.